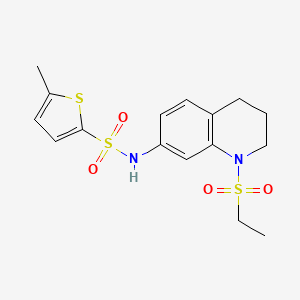

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide is a compound that belongs to a class of arylsulfonamide-based quinolines. These compounds are of interest due to their potential biological activities, which include antioxidant, antifungal, and antibacterial properties. The compound is structurally related to the derivatives discussed in the provided papers, which focus on the synthesis and biological evaluation of similar arylsulfonamide-based quinolines and tetrahydroisoquinolines .

Synthesis Analysis

The synthesis of related arylsulfonamide-based quinolines typically involves the initial formation of a quinoline derivative, followed by the introduction of a sulfonyl group. For instance, one study describes the synthesis of 3-acetyl-2-methyl-4-phenylquinolines, starting from a nitro-functionalized quinoline that is reduced to an amino derivative and subsequently converted to arylsulfonamides using sulfonyl chlorides . Another study outlines the synthesis of tetrahydroisoquinolines from N-sulfonylphenethylamines and aldehydes, which could provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide would likely feature a tetrahydroquinoline core with a sulfonyl group attached to the nitrogen atom. The presence of a thiophene ring sulfonamide suggests additional steric and electronic effects that could influence the compound's biological activity. Molecular modeling studies, as mentioned in one of the papers, could help in understanding the interactions of such compounds with biological targets .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of the sulfonyl and amino groups. These functional groups could participate in various chemical reactions, such as the formation of hydrogen bonds with biological targets, as suggested by the binding studies of similar compounds with the enzyme phenylethanolamine N-methyltransferase (PNMT) . The sulfonamide group, in particular, is known to form favorable interactions with enzymes, which could be crucial for the compound's inhibitory potency.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide would include its solubility, lipophilicity, and stability. These properties are important for the compound's bioavailability and pharmacokinetics. The papers suggest that modifications to the sulfonamide group can alter the lipophilicity and potency of such compounds, which is an important consideration for drug design and development .

Applications De Recherche Scientifique

Inhibition of Phenylethanolamine N-Methyltransferase

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide and its derivatives have been studied for their inhibitory effects on phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine. Compounds with sulfonamide groups, like the one , display high potency and selectivity in inhibiting PNMT. This inhibition could be critical for regulating epinephrine levels and understanding conditions related to epinephrine imbalances, such as stress and hypertension (Grunewald et al., 2005).

Anticancer Properties

Sulfonamide derivatives, including those related to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide, have shown promising results as potential anticancer agents. These compounds can induce oxidative stress and glutathione depletion in cancer cells, leading to cytotoxic effects. Studies demonstrate significant activity against various cancer cell types, highlighting their potential in cancer therapy research (Madácsi et al., 2013).

Synthesis of Complex Heterocycles

Compounds structurally similar to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide are useful in the synthesis of complex heterocycles. These heterocycles are crucial in medicinal chemistry for creating diverse molecular structures, which can lead to the discovery of new drugs. The synthesis processes often involve cascade reactions, facilitating the formation of novel structures with potential pharmaceutical applications (Padwa et al., 2002).

Broad-Spectrum Antibacterial Agents

Certain sulfonamide derivatives, similar to the compound , have shown effectiveness as broad-spectrum antibacterial agents. These compounds are especially effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA). Their synthesis methods are amenable to large-scale production, making them viable candidates for developing new antibacterial drugs (Hashimoto et al., 2007).

Protein Kinase Inhibition

Isoquinoline sulfonamide derivatives are studied for their ability to inhibit protein kinases, enzymes critical in various cellular processes. By inhibiting specific protein kinases, these compounds can potentially modulate immune responses, inhibit tumor progression, and affect cellular proliferation. Such research opens avenues for developing treatments for diseases where protein kinase activity is dysregulated (Blaya et al., 1998).

Propriétés

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-5-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S3/c1-3-24(19,20)18-10-4-5-13-7-8-14(11-15(13)18)17-25(21,22)16-9-6-12(2)23-16/h6-9,11,17H,3-5,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZBXNYFEWMGFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-[(2,3-Difluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B3009356.png)

![N-(2,4-difluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3009361.png)

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide](/img/structure/B3009363.png)

![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide](/img/structure/B3009365.png)

![N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B3009366.png)